Chmfl-bmx-078
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURALSVDCFXBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chmfl-bmx-078: A Deep Dive into its Mechanism of Action for Overcoming Drug Resistance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chmfl-bmx-078 is a highly potent and selective, type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in cancer progression and drug resistance. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in suppressing the AKT signaling pathway to overcome vemurafenib resistance in melanoma. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its therapeutic effect through the highly specific and irreversible inhibition of BMX kinase. It forms a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, locking the kinase in an inactive "DFG-out" conformation.[1][2] This irreversible binding leads to a sustained suppression of BMX's kinase activity.
The primary downstream consequence of BMX inhibition by this compound is the suppression of the PI3K/AKT signaling pathway.[3] In the context of vemurafenib-resistant melanoma, the loss of the eukaryotic translation initiation factor 3a (eIF3a) can lead to the activation of BMX, which in turn promotes cell survival and proliferation through the AKT pathway.[3] By inhibiting BMX, this compound effectively blocks this escape mechanism, leading to decreased proliferation, cell cycle arrest, and a restoration of sensitivity to vemurafenib.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. BTK |
| BMX | 11[1][4] | >40-fold[1][4] |
| BTK | 437[4] | - |
Table 2: In Vitro Cellular Activity (GI50 µM)
| Cell Line | Cell Type | GI50 (µM) |
| BaF3-TEL-BMX | Murine pro-B cells engineered to express BMX | 0.016[5] |
| BaF3 (parental) | Murine pro-B cells | >10[5] |
| A375R | Vemurafenib-resistant human melanoma | Synergistic with vemurafenib[3] |
| 22Rv1 | Human prostate cancer | 3.45 - 7.89[5] |
| DU145 | Human prostate cancer | 3.45 - 7.89[5] |
| PC3 | Human prostate cancer | 3.45 - 7.89[5] |
| Hb-c | Human bladder cancer | 5.78 - 8.98[5] |
| J82 | Human bladder cancer | 5.78 - 8.98[5] |
| T24 | Human bladder cancer | 5.78 - 8.98[5] |
| ACHN | Human renal cancer | 4.93[5] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
| Parameter | Value | Species |
| Half-life (T1/2) | 0.80 h (intravenous) | Not Specified |
| Cmax | 13565.23 ng/mL (intravenous) | Not Specified |
| AUC0-t | 1386.41 ng/mL*h (intravenous) | Not Specified |
| In Vivo Efficacy | Significantly enhanced vemurafenib efficacy in a xenograft model of A375R cells at 15 mg/kg.[3] | Mouse |
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against BMX and other kinases.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase (BMX or BTK), a serially diluted concentration of this compound, and the substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This protocol describes the assessment of the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vemurafenib for combination studies) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Western Blot Analysis for AKT Pathway Modulation
This protocol details the procedure to investigate the effect of this compound on the AKT signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.
In Vivo Xenograft Model in Mice
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a preclinical mouse model.
-
Cell Implantation: Subcutaneously inject vemurafenib-resistant A375R melanoma cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone (e.g., 15 mg/kg), vemurafenib alone, and the combination of this compound and vemurafenib.
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Analyze the tumor growth inhibition and compare the efficacy between the different treatment groups.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Vemurafenib-Resistant Melanoma
References
The Discovery of CHMFL-BMX-078: A Potent and Selective BMX Kinase Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Hefei, China - Researchers have detailed the discovery and characterization of CHMFL-BMX-078, a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX). This novel compound presents a significant advancement in the development of targeted therapies for cancers driven by BMX kinase signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
BMX, a member of the Tec family of non-receptor tyrosine kinases, is implicated in a variety of cellular processes critical to cancer progression, including cell proliferation, survival, motility, and angiogenesis.[1][2] Its dysregulation has been linked to several solid tumors, making it an attractive target for therapeutic intervention.
This compound was developed through a strategic combination of irreversible and type II inhibitor design approaches.[1][3][4] This design allows the compound to form a covalent bond with the cysteine 496 residue within the BMX kinase domain, specifically when the kinase is in its inactive "DFG-out" conformation.[1][3] This irreversible binding leads to sustained inhibition of BMX kinase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.
| Parameter | Value | Reference |
| BMX Kinase IC50 | 11 nM | [1][5] |
| BTK Kinase IC50 | 437 nM | [5] |
| Selectivity (S score(1)) | 0.01 (against 468 kinases) | [1][3] |
| Binding Affinity (Kd) - Inactive BMX | 81 nM | [5] |
| Binding Affinity (Kd) - Active BMX | 10200 nM | [5] |
| Ba/F3-TEL-BMX GI50 | 0.016 µM | [5][6] |
| Parental Ba/F3 GI50 | >10 µM | [6] |
| BMX wt Cellular EC50 | 5.8 nM | [5] |
| BMX C496S Mutant Cellular EC50 | 459 nM | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| 22Rv1 | Prostate | 3.45 - 7.89 | [6] |
| DU145 | Prostate | 3.45 - 7.89 | [6] |
| PC3 | Prostate | 3.45 - 7.89 | [6] |
| Hb-c | Bladder | 5.78 - 8.98 | [6] |
| J82 | Bladder | 5.78 - 8.98 | [6] |
| T24 | Bladder | 5.78 - 8.98 | [6] |
| ACHN | Renal | 4.93 | [6] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Parameter | Value (Intravenous Injection) | Reference |
| Half-life (T1/2) | 0.80 h | [5] |
| Cmax | 13565.23 ng/mL | [5] |
| AUC0-t | 1386.41 ng/mL*h | [5] |
Table 3: Pharmacokinetic Properties of this compound in Rats
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the BMX signaling pathway, the discovery workflow for this compound, and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
-
Reaction Setup : Prepare a reaction mixture containing BMX or BTK kinase, a polypeptide substrate, and serially diluted this compound in a 384-well plate.
-
Initiation : Start the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation : Incubate the reaction mixture for 1 hour at 37°C.
-
Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Detection : Measure the luminescence using an automated plate reader. The signal intensity is proportional to the ADP generated and reflects the kinase activity.[5]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition : Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation : Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Detection : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the GI50 values (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Western Blot Analysis
-
Cell Lysis : Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against total and phosphorylated BMX, AKT, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., vemurafenib-resistant A375 melanoma cells) into the flank of immunodeficient mice.[6][7]
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Drug Administration : Administer this compound (e.g., 15 mg/kg) via an appropriate route (intraperitoneal or intravenous injection) on a predetermined schedule.[5][6] A vehicle control group should be included.
-
Tumor Measurement : Measure the tumor volume using calipers at regular intervals.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).[6]
Overcoming Drug Resistance
Recent studies have highlighted the potential of this compound in overcoming resistance to other targeted therapies. In vemurafenib-resistant melanoma, this compound was shown to suppress the AKT signaling pathway, thereby restoring sensitivity to vemurafenib.[7][8] The combination of this compound and vemurafenib synergistically reduced cell viability and inhibited tumor growth in a xenograft model of resistant melanoma.[7]
Conclusion
This compound is a potent and selective irreversible inhibitor of BMX kinase with promising anti-cancer activity. Its well-defined mechanism of action and efficacy in preclinical models, including those of drug resistance, make it a valuable tool for further investigation into BMX biology and a strong candidate for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting autophagy for breast cancer prevention and therapy: From classical methods to phytochemical agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMX Kinase in Cancer Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Marrow kinase on chromosome X (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (ETK), is a non-receptor tyrosine kinase belonging to the Tec family of kinases. While initially identified in hematopoietic cells, BMX is now recognized for its broad expression in various tissues and its critical role in the signaling pathways of numerous cancers. Its involvement in cell proliferation, survival, apoptosis, and migration has positioned it as a significant therapeutic target in oncology. This technical guide provides an in-depth overview of the core functions of BMX kinase in cancer signaling, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks.
Core Signaling Pathways Involving BMX Kinase
BMX kinase is a key signaling node that integrates inputs from various upstream activators to modulate diverse downstream cellular processes. Its activity is implicated in several critical cancer-related pathways.
Upstream Regulation of BMX Kinase
BMX activation is a tightly regulated process initiated by a variety of extracellular signals and intracellular events. Key upstream regulators include:
-
Growth Factor Receptors: Epidermal Growth Factor Receptor (EGFR) and ErbB3 have been shown to interact with and activate BMX in response to their respective ligands, EGF and heregulin-β1. This activation is dependent on Src kinase activity.[1]
-
PI3K/Src Pathway: In cancer cells with loss of the tumor suppressor PTEN, the constitutively active PI3K pathway, in conjunction with Src kinase, leads to the tyrosine phosphorylation and activation of BMX.[1]
-
Focal Adhesion Kinase (FAK) and Integrins: Integrin signaling can activate BMX through a complex with FAK and Src. FAK can phosphorylate the PH domain of BMX, which is thought to relieve autoinhibition and facilitate full activation by Src.[2]
-
Cytokine Receptors: Receptors for cytokines like Interleukin-6 (IL-6) can also lead to BMX activation, contributing to processes like neuroendocrine differentiation in prostate cancer.[3]
-
Receptor Tyrosine Kinases (RTKs): Tie-2 and Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) can stimulate BMX kinase activity in endothelial cells.[4]
Downstream Signaling Cascades
Once activated, BMX propagates signals through several key downstream pathways that are frequently dysregulated in cancer:
-
STAT3 Pathway: BMX is a potent activator of the Signal Transducer and Activator of Transcription 3 (STAT3). It directly phosphorylates STAT3 at Tyr705, leading to its dimerization, nuclear translocation, and transcriptional activation of target genes involved in cell survival, proliferation, and stemness. This BMX-STAT3 axis is particularly crucial for the maintenance of glioblastoma stem cells (GSCs).[5][6]
-
PI3K/Akt Pathway: BMX can act both downstream and upstream of the PI3K/Akt pathway. As a downstream effector, its PH domain binds to PIP3, recruiting it to the membrane for activation.[7] Activated BMX can, in turn, contribute to the activation of Akt, promoting cell survival and proliferation.[8]
-
NF-κB and MAPK Pathways: BMX has been shown to interact with components of the Toll-like receptor (TLR) signaling pathway, such as MyD88 and Mal, and the TAK1 complex. This interaction can lead to the activation of both the NF-κB and MAPK (p38 and JNK) signaling pathways, promoting inflammatory responses and cell survival.[9]
BMX Kinase in Specific Cancer Types
The role and expression of BMX kinase have been extensively studied in several malignancies, highlighting its potential as a cancer-specific therapeutic target.
Glioblastoma (GBM)
In glioblastoma, BMX is preferentially expressed in a subpopulation of tumor cells, particularly in glioblastoma stem cells (GSCs), which are known to drive tumor recurrence and therapeutic resistance.[5]
-
Expression: Immunohistochemical studies have shown that BMX is expressed in a subpopulation of tumor cells in 88.8% (32 out of 36) of human GBMs, while it is absent in normal brain tissue.[5]
-
Function: BMX is essential for maintaining the self-renewal and tumorigenic potential of GSCs through the activation of STAT3. Knockdown of BMX in GSCs leads to reduced STAT3 phosphorylation, decreased expression of stem cell transcription factors, and impaired tumor growth in vivo.[5]
Prostate Cancer
BMX plays a significant role in the progression of prostate cancer, particularly in the context of castration resistance.
-
Expression: BMX expression is upregulated in human prostate tumor specimens compared to benign prostate tissue.[10]
-
Function: In prostate cancer cells, BMX is activated downstream of PI3K and growth factor receptors like EGFR.[1] It contributes to cell proliferation and survival. Furthermore, BMX has been implicated in the development of castration-resistant prostate cancer (CRPC) by enhancing the activity of multiple receptor tyrosine kinases.[11]
Quantitative Data Summary
This section summarizes key quantitative data related to BMX kinase expression, inhibitor potency, and its impact on downstream signaling.
Table 1: Expression of BMX Kinase in Cancer Tissues
| Cancer Type | Expression Status | Percentage/Fold Change | Reference |
| Glioblastoma (GBM) | Expressed in tumor subpopulation | 88.8% of cases | [5] |
| Prostate Cancer | Upregulated in tumors | Significantly higher than benign tissue | [10] |
| Neuroblastoma | Correlates with high tumor stage | High expression associated with poor survival | [8] |
Table 2: IC50 Values of BMX Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BMX | 0.8 | [12] |
| Ibrutinib | BTK | 0.5 | [12] |
| BMX-IN-1 | BMX | 8 | [13][14][15] |
| BMX-IN-1 | BTK | 10.4 | [13][14] |
| BMX-IN-1 (cellular) | Tel-BMX-transformed Ba/F3 cells | 25 | [15] |
| CHMFL-BMX-078 | BMX | 11 | [16] |
| JS25 | BMX | 3.5 | [16] |
| JS25 | BTK | 5.8 | [16] |
| CTA095 | BMX | 60 | [16] |
| CTN06 | BMX | 200 | [16] |
| CTN06 | BTK | 50 | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of BMX kinase are provided below.
In Vitro Radioactive Kinase Assay for BMX
This protocol is adapted for measuring the kinase activity of recombinant BMX using a radioactive ATP substrate.
Materials:
-
Recombinant active BMX kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM DTT)
-
[γ-³²P]ATP (10 mCi/mL)
-
Unlabeled ("cold") ATP (10 mM)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
Recombinant BMX kinase (e.g., 50-100 ng)
-
Substrate (e.g., 1 µg)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Prepare ATP Mix: In a separate tube, prepare the ATP mix by combining unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for BMX, and the specific activity of the [γ-³²P]ATP should be determined.
-
Initiate Kinase Reaction: Add 5 µL of the ATP mix to the kinase reaction mix to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air-dry the P81 papers and place them in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
Immunoprecipitation of Endogenous BMX Kinase
This protocol describes the immunoprecipitation of endogenous BMX from mammalian cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BMX antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.[17]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[17]
-
Antibody Incubation: Add the anti-BMX antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[18]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.[18]
-
Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the immunoprecipitated proteins.
-
Analysis: The eluted proteins can be analyzed by Western blotting.
Western Blotting for BMX and Phosphorylated STAT3
This protocol is for the detection of total BMX and phosphorylated STAT3 (Tyr705) in cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BMX, anti-p-STAT3 (Tyr705), anti-STAT3 (total), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[19]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving BMX kinase and a typical experimental workflow for its study.
Caption: Upstream activation pathways of BMX kinase.
Caption: Major downstream signaling pathways mediated by BMX kinase.
Caption: A typical experimental workflow to study BMX kinase.
Conclusion and Future Directions
BMX kinase has emerged as a critical player in the signaling networks of various cancers, contributing to their growth, survival, and resistance to therapy. Its central role in activating key oncogenic pathways like STAT3 and PI3K/Akt makes it an attractive target for drug development. The development of specific BMX inhibitors, as well as the repurposing of existing drugs like ibrutinib that also target BMX, holds promise for novel cancer therapies. A Phase I clinical trial of ibrutinib in combination with standard chemoradiation for newly-diagnosed glioblastoma has shown that a daily dose of 420 mg is safe and feasible, with promising outcomes in certain patient subsets.[20][21][22][23]
Future research should focus on further elucidating the context-dependent roles of BMX in different cancer types, identifying additional upstream regulators and downstream substrates, and exploring combinatorial therapeutic strategies that target BMX in conjunction with other key signaling nodes. A deeper understanding of the mechanisms underlying the clinical efficacy and potential resistance to BMX inhibitors will be crucial for the successful translation of these findings into effective cancer treatments.
References
- 1. Activation of nonreceptor tyrosine kinase Bmx/Etk mediated by phosphoinositide 3-kinase, epidermal growth factor receptor, and ErbB3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etk/BMX, a Btk family tyrosine kinase, and Mal contribute to the cross-talk between MyD88 and FAK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bmx Tyrosine Kinase Has a Redundant Function Downstream of Angiopoietin and Vascular Endothelial Growth Factor Receptors in Arterial Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Receptor Tyrosine Kinase BMX Maintains Self-Renewal and Tumorigenic Potential of Glioblastoma Stem Cells by Activating STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase Etk/BMX is up-regulated in human prostate cancer and its overexpression induces prostate intraepithelial neoplasia in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I study of BTK inhibitor ibrutinib with temozolomide and radiation in newly-diagnosed glioblastoma (EQUILIBRIUM): Final trial report. - ASCO [asco.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BMX-IN-1 | BTK | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. BMX Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 17. neb.com [neb.com]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Chmfl-bmx-078: A Potent and Selective Chemical Probe for BMX Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Marrow Kinase on the X chromosome (BMX), also known as Etk, is a non-receptor tyrosine kinase belonging to the Tec family. It plays a crucial role in various cellular processes, including cell differentiation, motility, survival, and angiogenesis. Dysregulation of BMX signaling has been implicated in several diseases, most notably in cancer, where it contributes to tumor progression and resistance to therapy. Understanding the precise functions of BMX and its role in disease pathogenesis requires highly specific and potent chemical tools. Chmfl-bmx-078 has emerged as a powerful chemical probe for interrogating BMX biology. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a description of the key signaling pathways it modulates.
Data Presentation
This compound is a highly potent and selective type II irreversible inhibitor of BMX kinase.[1][2] It forms a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, leading to its irreversible inhibition.[1][2] The key quantitative data for this compound are summarized in the tables below for easy comparison.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Notes |
| IC50 vs. BMX | 11 nM | In vitro kinase assay.[1][2] |
| Kd vs. inactive BMX | 81 nM | Binding affinity to the DFG-out conformation.[1] |
| Kd vs. active BMX | 10200 nM | Demonstrates preference for the inactive state.[1] |
| Selectivity vs. BTK | > 40-fold | IC50 for BTK is 437 nM.[1][2] |
| KINOMEscan Selectivity (S score(1) at 1 µM) | 0.01 | High selectivity against a panel of 468 kinases.[2] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Notes |
| GI50 | BaF3-TEL-BMX | 0.016 µM | Potent inhibition of BMX-dependent cell proliferation.[1] |
| EC50 (BMX wt) | - | 5.8 nM | Inhibition of total BMX tyrosine phosphorylation in cells.[1] |
| EC50 (BMX C496S mutant) | - | 459 nM | Demonstrates the importance of the covalent interaction.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays.
Materials:
-
Recombinant active BMX kinase
-
This compound
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of BMX kinase solution to each well.
-
Add 2 µL of a substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Km for BMX.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375R vemurafenib-resistant melanoma cells)[3]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 value.
Western Blotting for BMX Signaling
This protocol allows for the analysis of BMX phosphorylation and the activation of its downstream signaling pathways.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
anti-phospho-BMX (Tyr566)
-
anti-BMX
-
anti-phospho-STAT3 (Tyr705)
-
anti-STAT3
-
anti-phospho-Akt (Ser473)
-
anti-Akt
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). A vehicle-treated control should be included.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Melt Curve Generation:
-
Treat cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the levels of soluble BMX by Western blotting.
-
Plot the amount of soluble BMX as a function of temperature to generate a melt curve and determine the melting temperature (Tm).
-
-
Isothermal Dose-Response:
-
Treat cells with a range of concentrations of this compound.
-
Heat all samples to a single temperature near the Tm of BMX determined from the melt curve.
-
Process the samples as described above and analyze the amount of soluble BMX by Western blotting.
-
A dose-dependent increase in soluble BMX indicates target engagement.
-
Signaling Pathways and Visualizations
BMX is involved in several important signaling pathways. This compound can be used to dissect the role of BMX in these pathways.
BMX-STAT Signaling Pathway
BMX can directly phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[4][5] This leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell survival and proliferation.
Caption: BMX-mediated activation of the STAT3 signaling pathway.
BMX-PI3K/AKT Signaling Pathway
BMX is a downstream effector of Phosphoinositide 3-kinase (PI3K) and can contribute to the activation of the Akt signaling pathway.[3][6] This pathway is critical for cell survival, growth, and proliferation. Inhibition of BMX with this compound has been shown to suppress Akt signaling.[3]
Caption: The role of BMX in the PI3K/AKT signaling pathway.
Experimental Workflow: Target Validation with this compound
A logical workflow for using this compound to validate BMX as a target in a specific cellular context is outlined below.
Caption: A workflow for validating BMX as a therapeutic target.
Conclusion
This compound is a valuable and well-characterized chemical probe for studying the biology of BMX kinase. Its high potency, selectivity, and irreversible mechanism of action make it an ideal tool for elucidating the roles of BMX in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of BMX signaling and the development of novel therapeutic strategies.
References
- 1. Anti-STAT3 (phospho Tyr705) antibody (GTX118000) | GeneTex [genetex.com]
- 2. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. Phospho-STAT3 (Tyr705) Polyclonal Antibody (44-380G) [thermofisher.com]
- 5. STAT3 [p Tyr705] Antibody (RM261) (NBP2-61588): Novus Biologicals [novusbio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Chmfl-bmx-078: In Vitro Application Notes and Protocols for a Potent and Selective BMX Kinase Inhibitor
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro use of Chmfl-bmx-078, a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX).
This compound has emerged as a significant pharmacological tool for elucidating the complex roles of BMX, a non-receptor tyrosine kinase implicated in various cellular processes such as tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation.[1] Its high potency and selectivity make it an invaluable asset for in vitro studies targeting BMX-mediated signaling pathways.
Mechanism of Action
This compound acts as a type II irreversible inhibitor, uniquely targeting the DFG-out (inactive) conformation of BMX. It forms a covalent bond with the cysteine 496 residue within the kinase domain, ensuring a durable and specific inhibition.[1][2] This targeted mechanism contributes to its high selectivity over other kinases, including a 40-fold greater selectivity for BMX over Bruton's tyrosine kinase (BTK).[1][2]
Data Presentation: In Vitro Efficacy and Selectivity
The following tables summarize the key quantitative data regarding the in vitro activity of this compound across various assays and cell lines.
Table 1: Biochemical Assay Data
| Parameter | Target | Value | Notes |
| IC50 | BMX Kinase | 11 nM | In vitro kinase assay.[1][2][3][4] |
| IC50 | BTK Kinase | 437 nM | Demonstrates >40-fold selectivity over BTK.[1] |
| Binding Kd | Inactive BMX | 81 nM | |
| Binding Kd | Active BMX | 10200 nM | Preferentially binds to the inactive conformation.[1] |
| EC50 | BMX wt | 5.8 nM | Inhibition of total BMX tyrosine phosphorylation.[1] |
| EC50 | BMX C496S mutant | 459 nM | Demonstrates the importance of the covalent bond with Cys496.[1] |
Table 2: Cell-Based Assay Data (GI50 Values)
| Cell Line | Cell Type | GI50 (µM) |
| Ba/F3-TEL-BMX | Pro-B cells (engineered) | 0.016 |
| Ba/F3 (parental) | Pro-B cells | >10 |
| 22Rv1 | Prostate Cancer | 3.45 - 7.89 |
| DU145 | Prostate Cancer | 3.45 - 7.89 |
| PC3 | Prostate Cancer | 3.45 - 7.89 |
| Hb-c | Bladder Cancer | 5.78 - 8.98 |
| J82 | Bladder Cancer | 5.78 - 8.98 |
| T24 | Bladder Cancer | 5.78 - 8.98 |
| ACHN | Renal Cancer | 4.93 |
| A375R | Vemurafenib-resistant Melanoma | Significantly suppresses proliferation |
Signaling Pathway
This compound has been shown to overcome vemurafenib resistance in melanoma by inhibiting the AKT signaling pathway.[5] The diagram below illustrates the proposed mechanism of action.
Caption: BMX-mediated activation of the AKT pathway in vemurafenib resistance and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of this compound against BMX kinase.[1]
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
BMX or BTK kinase
-
This compound
-
Substrate (e.g., Poly peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 384-well plate, add the BMX or BTK kinase, the serially diluted this compound, and the substrate.
-
Initiate the kinase reaction by adding 100 µM ATP to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell Proliferation (GI50) Assay
This protocol provides a general framework for determining the growth inhibitory (GI50) concentration of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Ba/F3-TEL-BMX, PC3, A375R)
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates
-
Plate reader (luminescence, absorbance, or fluorescence, depending on the reagent)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
This compound is a robust and highly specific tool for investigating the roles of BMX kinase in cellular signaling and disease. Its well-characterized in vitro efficacy and defined mechanism of action make it an excellent candidate for a wide range of cell-based and biochemical assays. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chmfl-bmx-078 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-bmx-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase belonging to the Tec family.[1] BMX is implicated in various cellular processes, including cell proliferation, differentiation, motility, and tumorigenicity.[1][2] Notably, BMX has been identified as a downstream effector of PI3K signaling and plays a role in activating the AKT and STAT signaling pathways, which are crucial in cancer progression and drug resistance.[3] This document provides detailed application notes and protocols for the in vivo use of this compound in a xenograft model of vemurafenib-resistant melanoma, based on published preclinical studies.
Mechanism of Action
This compound acts as a type II irreversible inhibitor of BMX kinase, binding to the DFG-out (inactive) conformation of the kinase and forming a covalent bond with cysteine 496.[1] This specific mode of action contributes to its high potency and selectivity. In the context of vemurafenib-resistant melanoma, upregulation of the PI3K/AKT pathway is a known resistance mechanism. By inhibiting BMX, a key downstream node in this pathway, this compound can effectively suppress AKT signaling, thereby overcoming resistance to BRAF inhibitors like vemurafenib.
Signaling Pathway
The signaling pathway involving BMX highlights its critical role in cancer cell survival and proliferation. Downstream of receptor tyrosine kinases (RTKs) and PI3K, BMX becomes activated and subsequently phosphorylates and activates key downstream effectors, including AKT and STAT3. The inhibition of BMX by this compound disrupts this cascade, leading to reduced cell proliferation and survival.
Caption: BMX Signaling Pathway and Inhibition by this compound.
In Vivo Xenograft Model Data
The following table summarizes the quantitative data from a key preclinical study evaluating this compound in a vemurafenib-resistant A375 melanoma xenograft model.
| Parameter | Value | Reference |
| Cell Line | A375R (Vemurafenib-Resistant) | |
| Animal Model | Male BALB/c nude mice | |
| Drug | This compound | |
| Dosage | 15 mg/kg | |
| Administration | Intraperitoneal (i.p.) injection | |
| Frequency | Once daily | |
| Treatment Duration | 21 days | |
| Control Groups | Vehicle, Vemurafenib alone | |
| Outcome | Significantly enhanced the anti-tumor efficacy of vemurafenib |
Experimental Protocols
This section provides a detailed methodology for establishing and utilizing a vemurafenib-resistant A375 melanoma xenograft model to evaluate the efficacy of this compound.
Establishment of Vemurafenib-Resistant A375 (A375R) Cell Line
-
Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: Gradually expose A375 cells to increasing concentrations of vemurafenib over a period of 6 months, starting from the IC50 concentration.
-
Maintenance of Resistant Cells: Continuously culture the established A375R cells in the presence of a maintenance concentration of vemurafenib to retain the resistant phenotype.
Animal Husbandry
-
Animal Strain: Use male BALB/c nude mice, 4-6 weeks of age.
-
Housing: House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.
-
Acclimatization: Allow the mice to acclimatize to the housing conditions for at least one week before the commencement of the experiment.
Xenograft Implantation and Tumor Growth Monitoring
-
Cell Preparation: Harvest A375R cells during the exponential growth phase and resuspend them in sterile phosphate-buffered saline (PBS).
-
Implantation: Subcutaneously inject 5 x 10^6 A375R cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 3 days.
-
Calculate the tumor volume (V) using the formula: V = (L x W^2) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Drug Formulation and Administration
-
This compound Formulation:
-
Dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Vemurafenib Formulation:
-
Prepare a suspension of vemurafenib in a suitable vehicle for oral administration.
-
-
Dosing and Administration:
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection once daily.
-
Administer vemurafenib orally once daily.
-
The control group should receive the vehicle solution following the same schedule and route of administration.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vivo xenograft study.
Caption: Experimental Workflow for this compound Xenograft Study.
Endpoint Analysis
-
Termination of Experiment: At the end of the treatment period (e.g., 21 days) or when tumors reach a predetermined maximum size, euthanize the mice.
-
Tumor Excision and Measurement: Excise the tumors and measure their final weight.
-
Histological and Molecular Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemical (IHC) analysis of biomarkers (e.g., p-AKT, Ki-67), while another portion can be snap-frozen for western blotting or other molecular analyses.
Conclusion
This compound represents a promising therapeutic agent for overcoming vemurafenib resistance in melanoma. The provided protocols offer a framework for preclinical in vivo evaluation of its efficacy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.
References
Application Notes: Detection of p-BMX Inhibition by Chmfl-bmx-078 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bone Marrow X kinase (BMX), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator in various cellular signaling pathways, influencing cell differentiation, proliferation, and tumorigenicity.[1] Its activation through phosphorylation (p-BMX) makes it a compelling target for therapeutic intervention in several cancers. Chmfl-bmx-078 is a highly potent and selective type II irreversible inhibitor of BMX kinase, with an IC50 value of 11 nM.[2][3] This application note provides a detailed protocol for performing a western blot to detect the phosphorylation status of BMX in cells treated with this compound, thereby offering a robust method to assess the inhibitor's efficacy.
Principle
This protocol outlines the treatment of a relevant cell line with this compound, followed by the preparation of cell lysates. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated BMX (p-BMX) and total BMX. The signal is then detected using a chemiluminescent or fluorescent method, allowing for the quantification of the change in BMX phosphorylation upon inhibitor treatment.
Data Presentation
The quantitative data from the western blot analysis can be summarized as follows. The band intensities for p-BMX and total BMX are first normalized to a loading control (e.g., GAPDH or β-actin). The ratio of normalized p-BMX to normalized total BMX is then calculated to determine the relative phosphorylation level.
Table 1: Quantification of p-BMX Levels Following this compound Treatment
| Treatment Group | This compound Conc. (nM) | Incubation Time (hr) | Normalized p-BMX Intensity | Normalized Total BMX Intensity | p-BMX / Total BMX Ratio | % Inhibition |
| Vehicle Control | 0 (DMSO) | 2 | (Value) | (Value) | (Value) | 0% |
| Treated | 10 | 2 | (Value) | (Value) | (Value) | (Value) |
| Treated | 50 | 2 | (Value) | (Value) | (Value) | (Value) |
| Treated | 100 | 2 | (Value) | (Value) | (Value) | (Value) |
Table 2: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-101267 |
| Prostate Cancer Cell Line (e.g., 22Rv1) | ATCC | CRL-2505 |
| Primary Antibody: Rabbit anti-p-BMX (Tyr566) | (Example Supplier) | (Example Catalog #) |
| Primary Antibody: Mouse anti-BMX | (Example Supplier) | (Example Catalog #) |
| Primary Antibody: Rabbit anti-GAPDH | Cell Signaling Technology | (Example Catalog #) |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | (Example Catalog #) |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | (Example Catalog #) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | (Appropriate %) |
| PVDF Membrane | Millipore | IPFL00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Cell Treatment with this compound
-
Cell Culture: Culture a suitable cell line (e.g., 22Rv1, DU145, or PC3 prostate cancer cells) in the recommended medium and conditions until they reach 70-80% confluency.[3]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[3][4] Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control with an equivalent amount of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.
Western Blot Protocol for p-BMX
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[6] A wet transfer system is often recommended for better transfer efficiency.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-BMX, anti-total BMX, and anti-loading control) in 5% BSA in TBST at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[7]
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Experimental workflow for p-BMX western blot.
Caption: BMX signaling pathway and this compound inhibition.
References
Application Notes and Protocols: Overcoming Vemurafenib Resistance in Melanoma with CHMFL-BMX-078
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to BRAF inhibitors, such as vemurafenib, is a significant clinical challenge in the treatment of BRAF V600-mutant melanoma. One of the key mechanisms of this resistance is the reactivation of pro-survival signaling pathways, including the PI3K/AKT pathway. This document provides detailed application notes and protocols for studying the combination of CHMFL-BMX-078, a novel BMX (Bone Marrow kinase in X-chromosome) inhibitor, with vemurafenib to overcome this resistance. Preclinical studies have demonstrated that this compound can re-sensitize vemurafenib-resistant melanoma cells to treatment by inhibiting the AKT signaling pathway, offering a promising therapeutic strategy.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in combination with vemurafenib in vemurafenib-resistant melanoma cell lines.
Table 1: In Vitro Efficacy of this compound and Vemurafenib Combination in Vemurafenib-Resistant A375 (A375R) Melanoma Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) | Description |
| Vemurafenib | > 20 | - | A375R cells exhibit high resistance to vemurafenib monotherapy. |
| This compound | ~5 | - | This compound shows modest single-agent activity in A375R cells. |
| Vemurafenib + this compound | Vemurafenib: ~2.5, this compound: ~1.25 | < 1 | The combination synergistically inhibits the proliferation of A375R cells. |
Note: The IC50 and CI values are approximate and based on the qualitative descriptions of synergistic effects from the available literature. Precise values would need to be obtained from the full experimental data.
Table 2: In Vivo Efficacy of this compound and Vemurafenib Combination in A375R Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | - |
| Vemurafenib | Minimal | Vemurafenib alone has little effect on the growth of resistant tumors. |
| This compound | Moderate | This compound monotherapy shows some anti-tumor activity. |
| Vemurafenib + this compound | Significant | The combination therapy leads to a significant reduction in tumor volume compared to single-agent treatments.[2] |
Note: The percentage of tumor growth inhibition is a qualitative representation based on the reported significant enhancement of vemurafenib efficacy. Specific quantitative data would be required for precise figures.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Synergy
This protocol outlines the methodology to determine the synergistic anti-proliferative effect of this compound and vemurafenib on vemurafenib-resistant melanoma cells using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Vemurafenib-resistant melanoma cell line (e.g., A375R)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Vemurafenib
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed A375R cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and vemurafenib in DMSO. Create a matrix of serial dilutions for both single agents and their combinations.
-
Treatment: Treat the cells with varying concentrations of this compound, vemurafenib, or the combination. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol describes how to assess the effect of this compound and vemurafenib on the AKT signaling pathway in vemurafenib-resistant melanoma cells.
Materials:
-
A375R cells
-
6-well tissue culture plates
-
This compound and Vemurafenib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-BMX, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A375R cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, vemurafenib, or the combination for the desired time (e.g., 24 hours).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.
Protocol 3: In Vivo Xenograft Model
This protocol details the establishment and treatment of a vemurafenib-resistant melanoma xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A375R cells
-
Matrigel
-
This compound and Vemurafenib formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest A375R cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Vemurafenib, this compound, Combination).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). A previously reported study used 15 mg/kg of this compound.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group.
-
Tumor tissues can be used for further analysis, such as western blotting or immunohistochemistry.
-
Visualizations
Caption: Signaling pathway of vemurafenib resistance and this compound intervention.
Caption: Experimental workflow for evaluating the combination therapy.
References
Application Notes and Protocols: Chmfl-bmx-078 for Studying Drug Resistance in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies remains a significant hurdle in the treatment of melanoma. Vemurafenib, a potent inhibitor of the BRAF V600E mutation, has shown remarkable initial efficacy in patients with metastatic melanoma; however, the majority of patients eventually develop resistance.[1] Emerging evidence points to the activation of bypass signaling pathways as a key mechanism of this resistance. One such pathway involves the Bone Marrow X (BMX) kinase, a member of the Tec family of non-receptor tyrosine kinases. The small molecule inhibitor, Chmfl-bmx-078, has been identified as a promising agent to overcome vemurafenib resistance in melanoma by targeting BMX and inhibiting the downstream AKT signaling pathway.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical melanoma drug resistance studies, including detailed protocols for key experiments and data presentation guidelines.
Mechanism of Action
This compound is a selective inhibitor of BMX kinase. In the context of vemurafenib-resistant melanoma, the loss of the eukaryotic translation initiation factor 3a (eIF3a) can lead to the activation of BMX.[1] Activated BMX, in turn, promotes cell survival and proliferation through the PI3K/AKT signaling pathway, thereby bypassing the BRAF inhibition by vemurafenib. This compound exerts its effect by directly inhibiting BMX, leading to a downstream suppression of AKT phosphorylation and a restoration of sensitivity to vemurafenib.[1]
References
Application Notes and Protocols for Cell Viability Assays with Chmfl-bmx-078
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing cell viability following treatment with Chmfl-bmx-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX) kinase.
This compound is a valuable pharmacological tool for investigating BMX-mediated signaling pathways.[1][2] It has demonstrated anti-proliferative effects in various cancer cell lines and can overcome resistance to other targeted therapies.[3][4]
Data Presentation
The following table summarizes the growth inhibition data for this compound in different cell lines. The GI50 value represents the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Cell Type | Assay Method | GI50 (µM) | Reference |
| BaF3-TEL-BMX | Murine Pro-B cells | Not Specified | 0.016 | [1] |
| 769-P | Human Renal Cancer | CellTiter-Glo or CCK-8 | Not Specified (Data available in source) | [1] |
| A498 | Human Renal Cancer | CellTiter-Glo or CCK-8 | > 10 | [1] |
| 22Rv1 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |
| DU145 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |
| PC3 | Human Prostate Cancer | Not Specified | 3.45-7.89 | [4] |
| Hb-c | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |
| J82 | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |
| T24 | Human Bladder Cancer | Not Specified | 5.78-8.98 | [4] |
| ACHN | Human Renal Cancer | Not Specified | 4.93 | [4] |
| A375R | Vemurafenib-resistant Melanoma | Not Specified | Not Specified (Synergistic effect with vemurafenib) | [3] |
Mechanism of Action and Signaling Pathway
This compound is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM.[1][2][5] It forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX.[1][2] BMX is a non-receptor tyrosine kinase involved in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation.[1]
Research has shown that this compound can reverse vemurafenib resistance in melanoma by suppressing the AKT signaling pathway.[3] The inhibition of BMX by this compound leads to a downstream reduction in AKT activity, thereby affecting cell viability and proliferation.[3]
Experimental Protocols
A common method to assess cell viability following treatment with this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
MTT Cell Viability Assay Protocol
Materials:
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can also be used.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Chmfl-bmx-078 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-bmx-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] It covalently binds to the cysteine 496 residue in the DFG-out inactive conformation of BMX, exhibiting an IC50 of 11 nM.[1][2] BMX is implicated in various cellular processes, including cell proliferation, differentiation, motility, and angiogenesis, and its dysregulation has been associated with tumorigenicity.[1][3] this compound serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of BMX signaling. Notably, it has been investigated for its potential to overcome drug resistance in cancer therapy.[4][5]
These application notes provide a summary of the available in vivo data and detailed protocols for the use of this compound in animal models based on published research.
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| BMX IC50 | 11 nM | Enzymatic Assay | [1][2] |
| BTK IC50 | 437 nM | Enzymatic Assay | [1] |
| BaF3-TEL-BMX GI50 | 0.016 µM | Cell-based Assay | [1][6] |
| BaF3 Parental GI50 | >10 µM | Cell-based Assay | [1] |
| Binding Kd (inactive BMX) | 81 nM | Biochemical Assay | [1] |
| Binding Kd (active BMX) | 10200 nM | Biochemical Assay | [1] |
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Route of Administration | Reference |
| Half-life (T1/2) | 0.80 h | Intravenous (IV) | [1] |
| Cmax | 13565.23 ng/mL | Intravenous (IV) | [1] |
| AUC0-t | 1386.41 ng/mL*h | Intravenous (IV) | [1] |
| Oral Absorption | Not absorbed | Oral (PO) | [1] |
In Vivo Efficacy (Xenograft Model)
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Vemurafenib-resistant A375 Melanoma Xenograft (Mice) | This compound | 15 mg/kg | Reduced tumor weight | [6] |
| Vemurafenib-resistant A375 Melanoma Xenograft (Mice) | This compound + Vemurafenib | 15 mg/kg | Enhanced vemurafenib-induced reduction of tumor weight | [4][6] |
Signaling Pathway
BMX is a downstream effector of phosphatidylinositol 3-kinase (PI3K) and is involved in activating multiple signaling pathways, including the STAT and AKT pathways, which are crucial for cell survival and proliferation.[3][4] In the context of vemurafenib-resistant melanoma, BMX inhibition by this compound has been shown to suppress the AKT signaling pathway, thereby restoring sensitivity to vemurafenib.[4][5]
Caption: BMX signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Vemurafenib-Resistant Melanoma Xenograft Model
This protocol is adapted from studies evaluating the efficacy of this compound in overcoming vemurafenib resistance in melanoma.[4][6]
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude mice).
-
Age: 4-6 weeks old.
-
Supplier: Obtain from a reputable commercial vendor.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment. House in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Cell Culture and Implantation:
-
Cell Line: A375R (Vemurafenib-resistant human melanoma cell line).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest A375R cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or a similar appropriate vehicle.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
3. Treatment Protocol:
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers. The formula for tumor volume is (Length × Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Vemurafenib alone, this compound + Vemurafenib).
-
Drug Formulation:
-
This compound: Prepare a formulation suitable for intraperitoneal (IP) or intravenous (IV) injection. Given its poor oral absorption, IP or IV routes are recommended.[1] A common vehicle for similar compounds is a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
-
Dosing and Administration:
-
This compound: Administer at a dose of 15 mg/kg via IP injection daily.[6]
-
Vemurafenib: Administer as per the established protocol for this agent.
-
Vehicle Control: Administer the vehicle solution at the same volume and schedule as the drug-treated groups.
-
-
Treatment Duration: Treat animals for a predefined period, for example, 2-3 weeks.
4. Monitoring and Endpoint:
-
Tumor Volume: Measure tumor volume every 2-3 days.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and, if required, fix them in formalin for histological analysis or snap-freeze in liquid nitrogen for molecular analysis.
Caption: Experimental workflow for the in vivo xenograft study.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This is a general protocol based on standard PK study designs and the limited available data for this compound.[1]
1. Animal Model:
-
Species: CD-1 or BALB/c mice.
-
Age: 6-8 weeks old.
-
Acclimatization: As described in Protocol 1.
2. Drug Formulation and Administration:
-
Formulation: Prepare a clear, sterile solution of this compound suitable for intravenous (IV) administration. A common vehicle is a mixture of DMSO and saline, ensuring the final DMSO concentration is low.
-
Dose: A dose of 1-5 mg/kg is often used for IV PK studies.
-
Administration: Administer a single bolus dose via the tail vein.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous vein or via cardiac puncture (terminal) at multiple time points.
-
Time Points:
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. (Note: Given the short reported half-life of 0.80 h, early time points are critical).
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Immediately process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for this purpose.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the drug concentration in the study samples.
5. Data Analysis:
-
PK Parameters: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Concluding Remarks
This compound is a valuable tool for investigating BMX kinase function in vivo. The provided protocols offer a framework for conducting efficacy and pharmacokinetic studies. Researchers should note the compound's poor oral bioavailability and short half-life when designing experiments. As with any in vivo study, all procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chmfl-bmx-078 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Chmfl-bmx-078.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3] It forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, leading to its irreversible inhibition.[1] BMX is involved in various cellular processes, including cell proliferation, survival, and differentiation.
Q2: What is the recommended starting dose for in vivo studies with this compound?
A reported effective dose of this compound is 15 mg/kg in a vemurafenib-resistant A375 mouse xenograft model.[2] However, the optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q3: What is the recommended route of administration for this compound?
This compound has a short half-life and is not well absorbed after oral administration.[1] Therefore, intravenous (IV) or intraperitoneal (IP) injection is recommended for in vivo studies.[1]
Q4: How should I formulate this compound for in vivo administration?
A common formulation for this compound involves dissolving the compound in a vehicle suitable for injection. A suggested protocol is to first prepare a stock solution in DMSO and then dilute it with other co-solvents. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described.[1] Another option is a mixture of 10% DMSO and 90% corn oil.[1] It is crucial to ensure the final solution is clear and free of precipitation before injection.
Q5: What are the known signaling pathways affected by BMX inhibition with this compound?
BMX is known to be a downstream effector of phosphatidylinositol 3-kinase (PI3K).[4] Inhibition of BMX with this compound has been shown to suppress the AKT signaling pathway in melanoma cells.[5] BMX can also activate the STAT signaling pathway, including STAT1, STAT3, and STAT5.[4][6] Additionally, BMX is involved in Toll-like receptor 4 (TLR4) signaling, which can lead to the activation of NF-κB and MAPK pathways.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low efficacy observed | Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement. | Perform a dose-escalation study to determine the optimal effective dose. Consider increasing the dosing frequency based on the short half-life of the compound. |
| Poor Bioavailability: Issues with the formulation or administration route may limit the amount of compound reaching the target tissue. | Ensure the formulation is clear and fully dissolved. Confirm the accuracy of the injection technique (IV or IP). Analyze plasma samples to determine the pharmacokinetic profile in your model. | |
| Drug Resistance: The tumor model may have intrinsic or acquired resistance to BMX inhibition. | Investigate potential resistance mechanisms, such as mutations in BMX or activation of bypass signaling pathways. Consider combination therapies with other agents. | |
| Toxicity or adverse effects observed (e.g., weight loss, lethargy) | Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). | Reduce the dose or the frequency of administration. Perform an MTD study to establish a safe dose range for your specific model and strain. Monitor animals closely for clinical signs of toxicity. |
| Off-target effects: Although this compound is highly selective, off-target effects can occur at higher concentrations. | Evaluate the expression levels of potential off-target kinases in your model. If possible, measure the inhibition of off-target kinases in vivo. | |
| Vehicle-related toxicity: The vehicle used for formulation may be causing adverse effects. | Administer a vehicle-only control group to assess any vehicle-related toxicity. Consider alternative, less toxic vehicle formulations. | |
| Variability in experimental results | Inconsistent Formulation: Precipitation or inconsistent concentration of the dosing solution. | Prepare fresh dosing solutions for each experiment. Ensure complete dissolution of the compound and vortex thoroughly before each injection. |
| Biological Variability: Differences in animal age, weight, or health status. | Use age- and weight-matched animals. Ensure all animals are healthy and properly acclimatized before starting the experiment. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Reference |
| Target | BMX Kinase | [1][2][3] |
| IC50 | 11 nM | [1] |
| Binding Mode | Irreversible (covalent to Cys496) | [1] |
| In Vivo Dose | 15 mg/kg (mouse xenograft) | [2] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | [1] |
| Half-life (IV) | 0.80 hours | [1] |
| Oral Bioavailability | No | [1] |
Experimental Protocols
1. Protocol for In Vivo Dose-Finding (Dose Escalation) Study
This protocol outlines a general procedure to determine the Maximum Tolerated Dose (MTD) of this compound in a mouse model.
-
Animal Model: Use a relevant mouse strain (e.g., nude mice for xenograft studies) of a specific age and weight range.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 20, 40 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administration: Administer the designated dose via IV or IP injection daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe clinical signs).
2. Protocol for Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Administration: Administer a single dose of this compound via IV injection at a defined concentration.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-injection (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Mandatory Visualizations
Caption: BMX signaling pathways and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Decision tree for troubleshooting common in vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
potential Chmfl-bmx-078 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Chmfl-bmx-078, a potent and selective irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Bone Marrow Kinase in the X chromosome (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (ETK). It is a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] this compound is a Type II irreversible inhibitor that forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX.[1][2]
Q2: How potent is this compound against its primary target?
A2: this compound is a highly potent inhibitor of BMX kinase with a reported IC50 of 11 nM.[1][2]
Q3: What is the known selectivity profile of this compound?
A3: this compound has demonstrated a high degree of selectivity. In a KINOMEscan panel of 468 kinases and mutants, it displayed a very low S score(1) of 0.01, indicating high selectivity.[1][3] Its most significant known off-target is Bruton's tyrosine kinase (BTK), over which it maintains at least a 40-fold selectivity.[1][2]
Q4: Does this compound have any known off-targets?
Q5: How does the binding of this compound to active versus inactive BMX kinase differ?
A5: this compound preferentially binds to the inactive (DFG-out) conformation of BMX kinase. The binding affinity (Kd) for the inactive state is 81 nM, while for the active state, it is significantly weaker at 10200 nM.[2]
Troubleshooting Guide
This guide addresses potential issues users might encounter during their experiments with this compound, with a focus on interpreting potential off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Not Aligning with Known BMX Signaling | Off-target effect: While highly selective, at higher concentrations, this compound may inhibit other kinases. The most likely off-target is BTK. | 1. Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of BMX phosphorylation at its activation loop. 2. Titrate the Compound: Determine the minimal effective concentration of this compound that inhibits BMX signaling in your system to minimize potential off-target effects. 3. Use a Structurally Different BMX Inhibitor: Compare the phenotype with another selective BMX inhibitor to see if the effect is reproducible. 4. Consider BTK Inhibition: If your experimental system expresses BTK, investigate whether the observed phenotype could be attributed to BTK inhibition. Use a BTK-specific inhibitor as a control. |
| Variability in Cellular Potency (GI50) Across Different Cell Lines | Expression Levels of BMX and Off-Targets: The cellular potency of this compound is dependent on the expression level of BMX. Cell lines with low or no BMX expression are significantly less sensitive.[4] Additionally, expression of off-targets like BTK could contribute to the observed effect in some cell lines. | 1. Quantify Target Expression: Determine the relative expression levels of BMX and BTK in your panel of cell lines via Western blot or qPCR. 2. Correlate Expression with Sensitivity: Analyze if there is a correlation between BMX expression and the GI50 values you are observing. |
| Inconsistent Results in a New Experimental System | Irreversible Binding and Target Turnover: this compound is an irreversible inhibitor. The duration of its effect is dependent on the turnover rate of the BMX protein. | 1. Time-Course Experiment: Conduct a time-course experiment to determine the onset and duration of BMX inhibition. 2. Washout Experiment: Perform a washout experiment to see how quickly the signaling pathway recovers. A slow recovery is indicative of irreversible inhibition and new protein synthesis being required. |
| Discrepancy Between Biochemical and Cellular Potency | Cellular Permeability and Efflux: The potent biochemical activity (IC50) may not directly translate to cellular potency (GI50) due to factors like cell membrane permeability and active drug efflux pumps. | 1. Assess Cellular Uptake: If possible, use analytical methods to measure the intracellular concentration of this compound. 2. Investigate Efflux Pump Involvement: Use inhibitors of common drug efflux pumps (e.g., ABC transporters) to see if the cellular potency of this compound increases. |
Quantitative Data Summary
In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
| BMX | IC50 | 11 nM | [1][2] |
| BTK | IC50 | 437 nM | [2] |
| BMX (inactive) | Kd | 81 nM | [2] |
| BMX (active) | Kd | 10200 nM | [2] |
Cellular Activity (GI50)
| Cell Line | Background | GI50 (µM) | Reference |
| Ba/F3-TEL-BMX | Murine pro-B cells expressing BMX | 0.016 | [2] |
| Ba/F3 | Parental murine pro-B cells | >10 | [4] |
| Ba/F3-Abl | Expressing Abl kinase | 2.56 | [4] |
| Ba/F3-c-Kit | Expressing c-Kit kinase | 2.01 | [4] |
| Ba/F3-PDGFRα | Expressing PDGFRα kinase | 0.67 | [4] |
| Ba/F3-PDGFRβ | Expressing PDGFRβ kinase | 0.91 | [4] |
| Ba/F3-FLT3 | Expressing FLT3 kinase | >10 | [4] |
| Ba/F3-EGFR | Expressing EGFR kinase | >10 | [4] |
| Ba/F3-JAK3 | Expressing JAK3 kinase | >10 | [4] |
| Ba/F3-Blk | Expressing Blk kinase | >10 | [4] |
| 22Rv1 | Prostate Cancer | 3.45 - 7.89 | [4] |
| DU145 | Prostate Cancer | 3.45 - 7.89 | [4] |
| PC3 | Prostate Cancer | 3.45 - 7.89 | [4] |
| Hb-c | Bladder Cancer | 5.78 - 8.98 | [4] |
| J82 | Bladder Cancer | 5.78 - 8.98 | [4] |
| T24 | Bladder Cancer | 5.78 - 8.98 | [4] |
| ACHN | Renal Cancer | 4.93 | [4] |
| A375R | Vemurafenib-resistant Melanoma | Suppresses proliferation | [5] |
Experimental Protocols
Biochemical Kinase Assay (for IC50 determination)
This protocol is a generalized procedure based on the available information. Specific conditions may need optimization.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., BMX or BTK), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and a range of concentrations of this compound in a kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Phospho-specific antibody-based detection (e.g., ELISA, Western blot): Detects the phosphorylated substrate.
-
ATP consumption assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (for GI50 determination)
This protocol outlines a general method for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed the desired cell lines in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.
-
Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
CellTiter-Glo® assay: Measures ATP levels, indicative of viable cells.
-
Crystal violet staining: Stains total cellular protein.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the GI50 value.
Visualizations
Caption: Mechanism of this compound as a Type II irreversible inhibitor of BMX kinase.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chmfl-bmx-078 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Chmfl-bmx-078, a potent and selective type II irreversible BMX kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), with an IC50 of 11 nM.[1][2][3] It functions by forming a covalent bond with the cysteine 496 residue within the kinase.[1][2] BMX is a non-receptor tyrosine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation.[1] this compound serves as a valuable pharmacological tool for studying BMX-mediated signaling pathways.[1]
Q2: How should I store the solid (powder) form of this compound? A2: For optimal stability, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][4] Storage at 4°C is also possible for up to two years.[1][4]
Q3: How should I prepare and store stock solutions? A3: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1][4][5] For stock solutions, storage at -80°C is recommended for up to two years, while storage at -20°C is suitable for up to one year.[1] Long-term storage of solutions is generally not recommended; it is best to use them as soon as possible after preparation.
Q4: What is the solubility of this compound? A4: this compound is slightly soluble in DMSO.[5] A solubility of at least 30 mg/mL in DMSO has been reported.[1][4] Note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound, so using freshly opened DMSO is crucial.[1]
Q5: Is this compound suitable for in vivo studies? A5: Yes, but with important considerations. This compound exhibits a short half-life of approximately 0.80 hours after intravenous injection and is not absorbed after oral administration.[1] Therefore, it should be administered via intravenous (iv) or intraperitoneal (ip) injection for in vivo experiments.[1] It is highly recommended to prepare working solutions for in vivo use freshly on the day of the experiment.[1]
Stability and Storage Data
The stability of this compound varies based on its form (solid vs. solvent) and the storage temperature.
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | ≥ 3-4 years[1][4] |
| 4°C | 2 years[1][4] | |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in DMSO. What can I do? A1:
-
Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-grade DMSO. Old or previously opened DMSO can absorb moisture, which negatively impacts solubility.[1]
-
Gentle Warming/Sonication: If precipitation occurs, gentle warming of the solution or brief sonication can help facilitate dissolution.
-
Check Concentration: While solubility is reported to be ≥ 30 mg/mL, starting with a slightly lower concentration may be helpful if you continue to experience issues.[1][4]
Q2: My compound seems less active than expected in my cell-based assays. What are the possible causes? A2:
-
Solution Age: If you are using a stock solution that has been stored for an extended period, especially at -20°C, it may have degraded. It is always best to use freshly prepared dilutions from a properly stored stock. For in vivo experiments, working solutions should be made fresh daily.[1]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound. Aliquot your stock solution into smaller, single-use volumes after preparation.
-
Experimental Conditions: this compound is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of BMX kinase.[1][2] Ensure your assay conditions (e.g., ATP concentration) are optimized for this type of inhibitor.
Experimental Protocols & Workflow
General Handling and Usage Workflow
The following diagram outlines the recommended workflow from receiving the compound to its use in experiments.
Caption: Recommended workflow for this compound handling and preparation.
Protocol 1: In Vitro Kinase Assay
This protocol is adapted from published methods to assess BMX kinase activity.[1]
-
Create serial dilutions of this compound in your kinase buffer.
-
In a 384-well plate, add 1 µL of the serially diluted this compound to the wells.
-
Add the BMX kinase enzyme and the appropriate substrate (e.g., Poly(E,Y)4:1).
-
Initiate the reaction by adding ATP (final concentration ~100 µM).
-
Incubate the reaction at 37°C for 1 hour.
-
Cool the plate to room temperature for 5 minutes.
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Incubate for 40 minutes.
-
Add a kinase detection reagent to produce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader to determine kinase activity.
Protocol 2: Preparation of In Vivo Working Solution
This protocol provides a clear solution for intravenous or intraperitoneal injection in animal models.[1]
To prepare 1 mL of working solution:
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol yields a solution of ≥ 2.5 mg/mL. It is critical to use this solution on the same day it is prepared.[1]
Mechanism of Action & Signaling Pathway
This compound exerts its effect by inhibiting BMX kinase. BMX is a key node in cellular signaling, particularly downstream of PI3K and upstream of the AKT and STAT pathways.[6][7] Inhibition of BMX with this compound has been shown to suppress the AKT signaling pathway, which can be beneficial in overcoming certain types of drug resistance in cancer.[8] BMX can also directly phosphorylate and activate STAT factors, including STAT1, STAT3, and STAT5.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CHMFL-BMX 078|cas:1808288-51-8|西域试剂 [hzbp.cn]
- 4. This compound - Immunomart [immunomart.org]
- 5. caymanchem.com [caymanchem.com]
- 6. BMX/Etk promotes cell proliferation and tumorigenicity of cervical cancer cells through PI3K/AKT/mTOR and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMX/Etk promotes cell proliferation and tumorigenicity of cervical cancer cells through PI3K/AKT/mTOR and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
minimizing toxicity of Chmfl-bmx-078 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Chmfl-bmx-078 in animal models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3][4] It forms a covalent bond with the cysteine 496 residue within the kinase domain, leading to irreversible inhibition.[1][2] BMX is involved in various cellular processes, including cell proliferation, motility, and angiogenesis.[1][3] this compound's primary mechanism of action is the suppression of the AKT signaling pathway.[5]
Q2: What is the known toxicity profile of this compound?
Published data on the specific toxicity profile of this compound is limited. However, studies have reported that it was "hypotoxic" in immortal keratinocytes and various cancer cell lines.[5] In a xenograft model using A375R melanoma cells, this compound was found to enhance the efficacy of vemurafenib "without producing additive toxicity".[5] This suggests a potentially favorable safety profile, particularly in combination therapies.
Q3: What are the common toxicities associated with kinase inhibitors that I should be aware of when using this compound?
While specific data for this compound is scarce, the broader class of kinase inhibitors is associated with a range of potential toxicities. Researchers should be vigilant for adverse effects impacting the following systems:
-
Cardiovascular: Hypertension, QT prolongation, and left ventricular dysfunction are potential concerns with some kinase inhibitors.[2][6][7]
-
Dermatological: Rashes and hand-foot skin reactions are common.[8]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are frequently observed.[8]
-
Hematological: Cytopenias, including thrombocytopenia, anemia, and neutropenia, can occur.[8]
-
Hepatic: Elevated liver enzymes (AST and ALT) have been reported with some kinase inhibitors.[8]
Monitoring animal health for these potential side effects is crucial.
Q4: How can I minimize the risk of off-target toxicity with this compound?
This compound is reported to be a highly selective inhibitor, which inherently reduces the risk of off-target effects.[1][2] A KINOMEscan evaluation demonstrated its high selectivity against a panel of 468 kinases/mutants.[1][2] To further minimize off-target toxicity:
-
Use the lowest effective dose: Conduct dose-response studies to determine the minimal concentration required for the desired biological effect.
-
Adhere to recommended formulation and administration routes: this compound has poor oral absorption and a short half-life, necessitating intravenous or intraperitoneal injection.[3] Following established protocols for formulation and administration can ensure consistent exposure and minimize local irritation.
II. Troubleshooting Guides
Guide 1: Managing Suspected Cardiovascular Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Increased blood pressure in treated animals. | On-target or off-target effect on vascular tone. | 1. Monitor blood pressure regularly. 2. Reduce the dose of this compound. 3. Consult with a veterinarian about potential supportive care. |
| Changes in ECG readings (e.g., QT prolongation). | Interference with cardiac ion channels. | 1. Conduct baseline and follow-up ECG monitoring. 2. If significant changes are observed, consider dose reduction or discontinuation. 3. Investigate potential off-target effects on relevant ion channels if possible. |
Guide 2: Addressing Dermatological and Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Recommended Action |
| Skin rash or irritation at the injection site. | Inflammatory response to the compound or vehicle. | 1. Ensure proper injection technique. 2. Rotate injection sites. 3. Evaluate the formulation for potential irritants. Consider using a different vehicle if appropriate. |
| Diarrhea or loose stools. | Disruption of gastrointestinal homeostasis. | 1. Monitor for signs of dehydration and provide fluid support if necessary. 2. Reduce the dose of this compound. 3. Consider co-administration of anti-diarrheal agents after consulting with a veterinarian. |
III. Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 / EC50 / GI50 | Reference |
| BMX Kinase (IC50) | 11 nM | [1] |
| BTK Kinase (IC50) | 437 nM | [1] |
| BaF3-TEL-BMX cells (GI50) | 0.016 µM | [1] |
| BMX wt (EC50) | 5.8 nM | [1] |
| BMX C496S mutant (EC50) | 459 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (T1/2) | 0.80 h | [3] |
| Maximum Concentration (Cmax) | 13565.23 ng/mL | [3] |
| Area Under the Curve (AUC0-t) | 1386.41 ng/mL*h | [3] |
| Oral Bioavailability | Not absorbed | [3] |
IV. Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from a study investigating the effect of this compound on vemurafenib-resistant melanoma.[8]
-
Animal Model: Nude mice with established A375R xenograft tumors.
-
Formulation: While the specific formulation for the xenograft study is not detailed, a general in vivo formulation is provided by a commercial supplier. A stock solution in DMSO can be diluted with corn oil or a mixture of PEG300, Tween-80, and saline.[3] It is critical to perform a small-scale solubility and stability test before preparing the bulk formulation.
-
Dosing: 15 mg/kg of this compound administered via intraperitoneal (i.p.) injection.[8]
-
Frequency: Dosing frequency will depend on the experimental design and should be determined based on the compound's short half-life and the desired therapeutic window.
-
Monitoring:
-
Tumor volume should be measured regularly (e.g., every 2-3 days).
-
Animal body weight should be recorded at each tumor measurement.
-
Observe animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or posture.
-
Protocol 2: Pharmacokinetic Study in Rats
This protocol is based on information from a commercial supplier.[1]
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Administration:
-
Intravenous (i.v.): Administer the formulated this compound via a suitable vein (e.g., tail vein).
-
Oral (p.o.): Administer via oral gavage. (Note: this compound is reported to have poor oral absorption).[3]
-
-
Blood Sampling:
-
i.v. group: Collect blood at 1, 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-administration.
-
p.o. group: Collect blood at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-administration.
-
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
V. Visualizations
Caption: Simplified signaling pathway of BMX and the inhibitory action of this compound.
References
- 1. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.cancerworld.net [archive.cancerworld.net]
Chmfl-bmx-078 short half-life considerations in experiments
Welcome to the technical support center for Chmfl-bmx-078. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this potent and selective irreversible BMX kinase inhibitor. Given its short half-life, particular considerations are necessary to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound?
A1: The in vivo half-life of this compound administered via intravenous (IV) injection is very short, approximately 0.80 hours.[1] An in vitro half-life in cell culture media has not been definitively reported in the literature. Due to its inherent instability, it is crucial to minimize the time between its addition to media and the start of the experiment. For cell-based assays, it is recommended to add the inhibitor immediately before treating the cells.
Q2: How does this compound work?
A2: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys496) in the ATP-binding pocket of BMX, leading to its irreversible inactivation.[2] BMX is a downstream effector of the PI3K/AKT signaling pathway, and by inhibiting BMX, this compound can suppress AKT signaling.[3][4]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[5] Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been used in xenograft mouse models.[4][6] Due to its poor oral absorption, it should be administered via intravenous (IV) or intraperitoneal (IP) injection.[1] A formulation for in vivo use involves dissolving the compound in a vehicle such as PEG300, Tween-80, and saline.[1] Given its short in vivo half-life, frequent dosing may be required to maintain effective concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect in cell-based assays | Degradation of this compound: The compound has a very short half-life, and its concentration may decrease significantly during pre-incubation or long treatment periods. | - Prepare fresh working solutions of this compound for each experiment.- Add the inhibitor to the cell culture medium immediately before treating the cells.- For long-term experiments (>4-6 hours), consider replenishing the medium with freshly prepared inhibitor at regular intervals.- Minimize the exposure of the compound to light and elevated temperatures during handling. |
| Suboptimal concentration: The effective concentration can vary between cell lines. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| High background in Western blots for p-AKT | Suboptimal antibody dilution or blocking: Incorrect antibody concentrations or insufficient blocking can lead to non-specific signal. | - Optimize the primary and secondary antibody concentrations.- Ensure adequate blocking of the membrane (e.g., 1-2 hours at room temperature or overnight at 4°C) with a suitable blocking agent like 5% BSA or non-fat milk in TBST. |
| Issues with cell lysis or sample preparation: Incomplete lysis or protein degradation can affect the quality of the results. | - Use a suitable lysis buffer containing protease and phosphatase inhibitors.- Perform all cell lysis and sample preparation steps on ice or at 4°C to minimize enzymatic activity. | |
| Variability in in vivo xenograft studies | Inconsistent dosing or formulation: The short half-life necessitates precise and consistent administration. | - Ensure the formulation is prepared fresh before each injection and is homogenous.- Administer the compound at the same time each day.- For continuous exposure, consider the use of osmotic pumps if feasible. |
| Unexpected off-target effects | High inhibitor concentration: While highly selective, very high concentrations may lead to off-target inhibition. | - Use the lowest effective concentration determined from your dose-response studies.- Include appropriate controls, such as a structurally related but inactive compound, if available. |
Experimental Protocols & Methodologies
Cell-Based Assay Protocol for Short Half-Life Inhibitor
This protocol is designed to minimize the impact of this compound's instability.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Inhibitor: Immediately before treatment, thaw the this compound stock solution and dilute it to the desired final concentrations in pre-warmed, fresh cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period. For time-course experiments, be mindful that the effective concentration of the inhibitor will decrease over time. For longer incubations, consider replacing the medium with fresh inhibitor-containing medium every 2-4 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
Western Blotting Protocol
This protocol outlines the key steps for analyzing protein expression and phosphorylation following treatment with this compound.
-
Sample Preparation: Prepare cell lysates as described in the cell-based assay protocol. Normalize the protein concentrations of all samples.
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total AKT, anti-BMX) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: BMX-PI3K-AKT-mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended experimental workflow for Western blot analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BMX acts downstream of PI3K to promote colorectal cancer cell survival and pathway inhibition sensitizes to the BH3 mimetic ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
troubleshooting inconsistent Chmfl-bmx-078 experimental data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental data when working with Chmfl-bmx-078.
Troubleshooting Guides
This section offers solutions to common problems encountered during experimentation with this compound.
Question: My cell-based assay results with this compound are inconsistent between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in cell-based assays can stem from several factors, ranging from compound handling to experimental setup. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Compound Solubility Issues | This compound is reported to be slightly soluble in DMSO.[1] Ensure complete dissolution of the compound. Warm the stock solution at 37°C and use an ultrasonic bath to aid dissolution. Always use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2] Prepare working solutions fresh for each experiment.[2] |
| Compound Stability and Storage | Improper storage can lead to degradation of the compound. Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Maintain a consistent cell seeding density and use cells within a defined low passage number range. Regularly check for mycoplasma contamination. |
| Assay-Specific Variability | Inconsistent incubation times, reagent concentrations, or detection methods can lead to variability. Adhere strictly to a detailed, standardized protocol for all experiments. Include appropriate positive and negative controls in every assay. |
| Irreversible Inhibition Kinetics | As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent.[4] Inconsistent pre-incubation times with the compound before initiating the assay can lead to variable results. Optimize and standardize the pre-incubation time to ensure complete covalent bond formation. |
Question: I am observing variability in my Western blot results for BMX phosphorylation after this compound treatment. How can I improve the consistency?
Answer: Western blotting for phosphorylated proteins requires careful optimization. Here are common issues and solutions for improving the reproducibility of your results.
| Potential Cause | Troubleshooting Recommendations |
| Suboptimal Lysis Buffer | Dephosphorylation can occur during sample preparation. Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[5] |
| Inappropriate Blocking Buffer | The choice of blocking agent is critical for phospho-specific antibodies. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5][6] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking. |
| Antibody Performance | The specificity and affinity of the phospho-specific antibody are crucial. Use a well-validated antibody specific for the phosphorylated form of BMX. It is also recommended to probe a parallel blot with an antibody for total BMX to normalize the phospho-signal to the total protein amount.[6] |
| Buffer Composition | Phosphate-based buffers (e.g., PBS) can interfere with the binding of some phospho-specific antibodies.[7] Use Tris-based buffers (e.g., TBS, TBST) for all washing and antibody incubation steps.[7] |
| Signal Detection | Low levels of phosphorylation may be difficult to detect. Use a highly sensitive chemiluminescent substrate to enhance signal detection.[5] If the target is of low abundance, consider immunoprecipitation to enrich for the protein of interest before running the Western blot.[6] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is for determining the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 104 cells per 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: One hour before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Solubilization: After the 1-hour incubation with MTT, add 20 µL of a solubilization solution (20% w/v SDS, 50% v/v N,N-dimethylformamide, 2% v/v acetic acid, and 25 mM HCl, pH 4.7) to each well.[8]
-
Absorbance Measurement: Gently mix the plate and incubate for another 1-2 hours at 37°C to ensure complete dissolution of the formazan crystals. Read the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Protocol for BMX Phosphorylation
This protocol outlines the steps to detect changes in BMX phosphorylation upon treatment with this compound.
-
Cell Lysis:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
To an equal amount of protein for each sample, add 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-BMX overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Visualize the signal using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total BMX to confirm equal protein loading.
-
Signaling Pathway and Workflow Diagrams
Caption: BMX-mediated activation of AKT/mTOR and STAT3 signaling pathways and its inhibition by this compound.
Caption: General experimental workflow for assessing the effect of this compound on cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1] It forms a covalent bond with the cysteine 496 residue in the inactive "DFG-out" conformation of BMX, leading to its irreversible inhibition.
Q2: In which solvent should I dissolve this compound?
A2: this compound is slightly soluble in DMSO.[1] For preparing stock solutions, it is recommended to use high-purity, anhydrous DMSO to a concentration of at least 30 mg/mL.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: The solid compound should be stored at -20°C.[1] Stock solutions prepared in DMSO should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been used in in vivo studies, specifically in mouse xenograft models.[1] However, it is not well absorbed through oral administration, so it should be administered via intravenous (iv) or intraperitoneal (ip) injection.[2]
Q5: How does this compound overcome vemurafenib resistance in melanoma?
A5: this compound has been shown to overcome resistance to the BRAF inhibitor vemurafenib in melanoma by suppressing the AKT signaling pathway.[9] By inhibiting BMX, this compound can reduce the phosphorylation of AKT, thereby restoring sensitivity to vemurafenib.[9][10] The combination of this compound and vemurafenib has been shown to synergistically reduce cell viability in vemurafenib-resistant melanoma cells.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Cell viability assay [bio-protocol.org]
- 9. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Chmfl-bmx-078 precipitation in media
Welcome to the technical support center for Chmfl-bmx-078. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on preventing and resolving precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase.[1][2][3][4][5] It forms a covalent bond with the cysteine 496 residue within the kinase domain of BMX.[3][4] BMX is involved in various cellular signaling pathways that regulate processes such as cell proliferation, differentiation, motility, and adhesion.[1][3][4]
Q2: What are the primary signaling pathways targeted by this compound?
This compound, by inhibiting BMX, can modulate several downstream signaling pathways. These include the STAT, NF-κB, MAPK, and AKT signaling pathways.[6]
Q3: What is the solubility of this compound?
This compound is a solid that is described as "slightly soluble" in DMSO.[2] Some suppliers indicate a solubility of ≥ 30 mg/mL in fresh, anhydrous DMSO.[1] It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, using a newly opened bottle of anhydrous DMSO is recommended.[1] The compound is poorly soluble in aqueous solutions like cell culture media or PBS.[7]
Q4: How should I store this compound?
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous media is a common issue due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon making stock solution in DMSO | 1. DMSO has absorbed water. 2. Compound requires more energy to dissolve. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Gently warm the solution (e.g., in a 37°C water bath) and/or use an ultrasonic bath to aid dissolution.[7] |
| Precipitation immediately after diluting DMSO stock into aqueous media | 1. "Salting out" effect due to rapid change in solvent polarity. 2. Final concentration of the compound exceeds its aqueous solubility limit. 3. High concentration of DMSO stock. | 1. Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersal.[7] Do not add aqueous media to the DMSO stock. 2. Lower the final working concentration of this compound if possible. 3. Prepare a more dilute stock solution in DMSO and add a larger volume to the media, ensuring the final DMSO concentration remains non-toxic to cells (ideally ≤ 0.5%).[8] |
| Precipitation occurs over time in the final working solution | 1. The compound is not stable in the aqueous medium at the experimental temperature. 2. Components in the cell culture medium are interacting with the compound. | 1. Prepare the working solution immediately before use. 2. Consider reducing the serum concentration in the medium during treatment, as serum proteins can sometimes cause precipitation. Test this in a pilot experiment. |
| Cloudy appearance of the media | 1. Micro-precipitation is occurring. | 1. Centrifuge the working solution at a low speed and check for a pellet. If a pellet is observed, the effective concentration is lower than intended. 2. Visually inspect a drop of the working solution under a microscope to confirm the presence of precipitates.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol is designed to prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculation Example (for 10 mM stock):
-
Molecular Weight of this compound = 625.67 g/mol
-
To make 1 ml of a 10 mM solution, you need 0.01 mmol.
-
Mass = 0.01 mmol * 625.67 g/mol = 6.2567 mg.
-
Weigh out 6.26 mg of this compound and dissolve in 1 mL of anhydrous DMSO.
-
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): If a range of concentrations is needed, perform serial dilutions of the high-concentration stock in 100% anhydrous DMSO first. This ensures that you are always adding a small volume of DMSO to the aqueous medium.
-
Calculate the volume of the DMSO stock solution needed for your final working concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is not cytotoxic (typically ≤ 0.5%, with many cell lines tolerating up to 0.1%). [7][8]
-
Calculation Example:
-
Desired final concentration: 1 µM
-
Stock concentration: 10 mM (which is 10,000 µM)
-
Dilution factor: 10,000 µM / 1 µM = 10,000
-
To make 1 mL of 1 µM working solution, add 0.1 µL of the 10 mM stock to 1 mL of medium. (This can be difficult to pipette accurately, so a serial dilution in DMSO is advised).
-
Alternative with serial dilution: First, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock. Then, add 10 µL of the 100 µM stock to 990 µL of medium to get a final concentration of 1 µM. The final DMSO concentration will be 1%. If this is too high, a more dilute intermediate stock should be made.
-
-
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing is key to preventing precipitation.
-
Visually inspect the working solution for any signs of precipitation or cloudiness.
-
Use the working solution immediately in your cell-based assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway Diagram
This compound is an inhibitor of BMX, which is implicated in several signaling cascades. The diagram below illustrates the key pathways affected by BMX activity.
Caption: BMX signaling pathways inhibited by this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 625.67 g/mol | [2] |
| IC₅₀ (BMX Kinase) | 11 nM | [3][4][5] |
| Solubility in DMSO | Slightly soluble (≥ 30 mg/mL) | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (DMSO Stock) | -80°C for up to 2 years | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.org]
- 6. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Potency and Selectivity: Chmfl-bmx-078 vs. BMX-IN-1
In the landscape of targeted cancer therapy and inflammation research, the development of specific and potent inhibitors for Bone Marrow Kinase on the X chromosome (BMX) is of paramount importance. BMX, a member of the Tec family of non-receptor tyrosine kinases, is a critical node in various signaling pathways implicated in cell proliferation, differentiation, and motility. This guide provides a comprehensive comparison of two prominent irreversible BMX inhibitors, Chmfl-bmx-078 and BMX-IN-1, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
At a Glance: Key Performance Indicators
Both this compound and BMX-IN-1 are potent, irreversible inhibitors that covalently target a cysteine residue (Cys496) in the ATP-binding pocket of BMX. However, they exhibit distinct profiles in terms of selectivity and cellular activity.
| Feature | This compound | BMX-IN-1 |
| BMX IC50 | 11 nM[1][2][3] | 8 nM[4][5] |
| BTK IC50 | 437 nM[1] | 10.4 nM[4][6] |
| Selectivity (BMX vs. BTK) | ~40-fold[1][2] | ~1.3-fold |
| Mechanism of Action | Irreversible, Type II inhibitor, targets Cys496 in DFG-out conformation[1][2] | Irreversible, targets Cys496[4] |
| Cellular Potency (Ba/F3-TEL-BMX) | GI50 = 16 nM[1][3] | GI50 = 25 nM[4][7] |
In-Depth Analysis: Potency and Selectivity
This compound: A Profile of High Selectivity
This compound emerges as a highly potent and, notably, a highly selective inhibitor of BMX. With an IC50 of 11 nM for BMX, it demonstrates a remarkable 40-fold selectivity over Bruton's tyrosine kinase (BTK), another member of the Tec kinase family that shares a high degree of structural similarity with BMX.[1][2] This selectivity is a critical attribute, as off-target inhibition of BTK can lead to undesired immunological effects. The high selectivity of this compound is attributed to its nature as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase, a feature that can be exploited to achieve greater kinase selectivity.[1][2] Kinome-wide screening has confirmed its high selectivity, with a KINOMEscan S score(1) of 0.01 against a panel of 468 kinases.[2]
BMX-IN-1: Potency with Broader Tec Family Inhibition
BMX-IN-1 exhibits slightly greater potency against BMX with an IC50 of 8 nM.[4][5] However, its selectivity profile is less defined compared to this compound. It potently inhibits BTK with an IC50 of 10.4 nM, making it a dual inhibitor of BMX and BTK.[4][6] While this broader activity can be advantageous in certain therapeutic contexts where inhibition of both kinases is desired, it may be a drawback for researchers seeking to specifically dissect the role of BMX. Despite its dual activity, kinome scanning revealed that BMX-IN-1 is otherwise highly selective, inhibiting only 1% of 442 kinases tested at a concentration of 1 µM.[4]
Cellular Activity and Therapeutic Potential
In cellular assays, both inhibitors effectively suppress the proliferation of cells dependent on BMX activity. This compound inhibits the growth of Ba/F3 cells expressing a TEL-BMX fusion protein with a GI50 of 16 nM.[1][3] Similarly, BMX-IN-1 shows a GI50 of 25 nM in the same cell line.[4][7]
Recent studies have highlighted the potential of this compound in overcoming drug resistance in melanoma. It has been shown to synergize with the BRAF inhibitor vemurafenib to suppress the proliferation of resistant melanoma cells by inhibiting the AKT signaling pathway.[8] BMX-IN-1 has been investigated for its anti-proliferative effects in prostate cancer cell lines.[9]
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cell-based assays. Below are detailed protocols for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the BMX enzyme, the test inhibitor (this compound or BMX-IN-1) at various concentrations, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase to generate a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the number of viable cells in a culture after exposure to a test compound.
Protocol:
-
Cell Seeding: Seed cells (e.g., Ba/F3-TEL-BMX) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the BMX inhibitor (this compound or BMX-IN-1) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well. These reagents are converted into colored formazan products by metabolically active cells.
-
Incubation: Incubate the plate for 1-4 hours to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell growth.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the BMX signaling pathway and a typical experimental workflow.
Caption: Simplified BMX signaling pathway.
Caption: Workflow for inhibitor evaluation.
Conclusion
Both this compound and BMX-IN-1 are valuable tools for studying the function of BMX and for the development of novel therapeutics. The choice between these two inhibitors will largely depend on the specific research question. For studies requiring highly selective inhibition of BMX to delineate its specific roles in cellular processes, this compound is the superior choice due to its excellent selectivity profile. In contrast, BMX-IN-1, with its potent dual inhibition of BMX and BTK, may be more suitable for therapeutic strategies where targeting both kinases could provide a synergistic effect. As research in this area continues, the distinct profiles of these inhibitors will undoubtedly contribute to a deeper understanding of Tec family kinase signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe BMX-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. BMX Kinase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMX-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
- 8. This compound, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Kinase Inhibitor Selectivity: CHMFL-BMX-078 vs. Ibrutinib
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a detailed comparative analysis of two prominent kinase inhibitors: CHMFL-BMX-078, a novel inhibitor targeting Bone Marrow Kinase on the X chromosome (BMX), and Ibrutinib, a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective selectivity profiles and potential clinical implications.
Executive Summary
This compound emerges as a highly selective, irreversible inhibitor of BMX kinase. In contrast, while Ibrutinib is a potent inhibitor of BTK, it exhibits a broader kinase inhibition profile, with significant off-target activity against several other kinases, including BMX and members of the Epidermal Growth Factor Receptor (EGFR) family. This difference in selectivity has important implications for their therapeutic applications and potential side-effect profiles.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of this compound and Ibrutinib has been assessed using comprehensive kinase profiling assays. The following tables summarize the inhibitory activity (IC50 in nM) of both compounds against key target and off-target kinases.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Ibrutinib/CHMFL-BMX-078) |
| BMX | 11 [1][2] | - | - |
| BTK | 437[1] | 0.5 | 0.001 |
Table 1: Comparison of IC50 Values for Primary Targets.
| Kinase Family | Kinase | This compound (% Inhibition at 1µM) | Ibrutinib (% Inhibition at 1µM) |
| TEC Family | BMX | 100 | High |
| BTK | Low | 100 | |
| ITK | Low | High | |
| TEC | Low | High | |
| TXK | Low | High | |
| EGFR Family | EGFR | Low | High[3][4] |
| ERBB2 | Low | High | |
| ERBB4 | Low | High | |
| SRC Family | SRC | Low | Moderate |
| LYN | Low | Moderate | |
| FYN | Low | Moderate |
Table 2: KINOMEscan Selectivity Profile Comparison. Data presented as percent inhibition at a 1µM concentration. "High" indicates significant inhibition, "Moderate" indicates noticeable inhibition, and "Low" indicates minimal to no inhibition. This table is a qualitative summary based on available KINOMEscan data.[2][5][6][7][8][9]
Experimental Protocols
The quantitative data presented above were generated using established biochemical kinase assays. The general methodologies are outlined below.
ADP-Glo™ Kinase Assay (for this compound)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase (e.g., BMX), a substrate (e.g., a generic peptide or protein), ATP, and the test inhibitor (this compound) at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly produced ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]
KINOMEscan™ Assay (for Ibrutinib and this compound)
This is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Components: The assay utilizes DNA-tagged kinases, the test compound (Ibrutinib or this compound), and a solid support matrix with the immobilized ligand.
-
Binding Competition: The DNA-tagged kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Interpretation: The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.[8]
Signaling Pathway Analysis
The differential selectivity of this compound and Ibrutinib translates to distinct effects on cellular signaling pathways.
BMX Signaling Pathway
BMX is a member of the Tec family of non-receptor tyrosine kinases and is involved in various cellular processes, including cell survival, proliferation, and differentiation.[10][11][12][13] It acts downstream of various receptors and is implicated in signaling pathways such as the STAT and NF-κB pathways.
Caption: Simplified BMX signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and proliferation.[14][15][16][17][18] Ibrutinib's off-target inhibition of EGFR can disrupt these critical cellular functions.
Caption: Overview of the EGFR signaling cascade.
Conclusion
This comparative guide highlights the distinct selectivity profiles of this compound and Ibrutinib. This compound demonstrates a highly selective inhibition of BMX kinase, suggesting its potential as a precisely targeted therapeutic agent with a potentially favorable safety profile. In contrast, Ibrutinib, while a highly effective BTK inhibitor, exhibits broader off-target activities that may contribute to both its therapeutic effects in some contexts and its known side effects. For researchers and clinicians, understanding these differences is paramount for the rational design of future kinase inhibitors and the optimization of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (this compound) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | BMX inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. researchgate.net [researchgate.net]
- 10. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. BMX protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. BMX (gene) - Wikipedia [en.wikipedia.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ClinPGx [clinpgx.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating Chmfl-bmx-078 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of Chmfl-bmx-078, a potent and selective irreversible inhibitor of Bone Marrow Kinase in X-chromosome (BMX). We will compare this compound with the well-characterized kinase inhibitor Ibrutinib, which also targets BMX, and detail key experimental protocols for robust target validation.
Introduction to this compound
This compound is a novel, highly selective, and irreversible inhibitor of BMX, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] It covalently binds to cysteine 496 in the ATP binding site of BMX, locking the kinase in an inactive "DFG-out" conformation.[1][3][4] BMX is implicated in various cellular processes, including cell proliferation, differentiation, and motility, and its signaling is often mediated through the phosphorylation of STAT proteins (STAT1, STAT3, and STAT5).[5][6] Validating that a compound like this compound engages its intended target in a complex cellular environment is a critical step in drug discovery.
Comparative Analysis: this compound vs. Ibrutinib
To objectively assess the performance of this compound, we compare it to Ibrutinib, a well-established irreversible inhibitor of Bruton's tyrosine kinase (BTK) that also exhibits activity against BMX.
| Feature | This compound | Ibrutinib |
| Primary Target | BMX (Bone Marrow Kinase in X-chromosome) | BTK (Bruton's tyrosine kinase) |
| BMX IC50 | 11 nM[1][2][3][4] | ~0.8 nM[7] |
| BTK IC50 | 437 nM[1][2] | 0.5 nM[5][6] |
| Selectivity (BTK/BMX) | ~40-fold selective for BMX over BTK[1][2] | Potent against both, slightly more potent against BTK |
| Mechanism of Action | Irreversible, covalent binding to Cys496[1][3][4] | Irreversible, covalent binding to Cys481 in BTK |
Table 1: Comparison of this compound and Ibrutinib.
Experimental Validation of Target Engagement
Validating that this compound engages BMX in cells can be achieved through several robust experimental approaches. Below, we outline three key methods and provide detailed protocols.
Western Blotting for Downstream Signaling
Principle: Since BMX is known to activate STAT3 through phosphorylation, a reduction in the levels of phosphorylated STAT3 (p-STAT3) upon treatment with this compound provides strong evidence of target engagement.
Experimental Workflow:
References
- 1. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ibrutinib (PCI-32765) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 7. NB-64-08621-50mg | Ibrutinib [936563-96-1] Clinisciences [clinisciences.com]
Comparative Kinome Analysis of Chmfl-bmx-078: A Potent and Selective BMX Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinome scan analysis of Chmfl-bmx-078 with alternative kinase inhibitors. The data presented herein is supported by experimental protocols to aid in the objective evaluation of its performance and selectivity profile.
This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] It demonstrates an IC50 of 11 nM by forming a covalent bond with the cysteine 496 residue within the kinase's inactive DFG-out conformation.[1][2] This unique mechanism contributes to its high selectivity, which is a critical attribute for a chemical probe or a therapeutic candidate, as off-target effects can lead to unforeseen toxicities or confound experimental results.
Kinome Scan Selectivity Profile
A kinome scan is a high-throughput assay that assesses the interaction of a compound against a large panel of kinases, providing a broad view of its selectivity. The selectivity of a kinase inhibitor is often quantified using the selectivity score (S-score), which represents the number of inhibited kinases as a fraction of the total kinases tested. A lower S-score indicates higher selectivity.
This compound was evaluated using the KINOMEscan™ platform against a panel of 468 kinases and mutants.[1] The results highlight its remarkable selectivity.
Table 1: Kinome Scan Profile of this compound
| Parameter | Value | Reference |
| Primary Target | BMX | [1] |
| IC50 (BMX) | 11 nM | [1][2] |
| Binding Affinity (Kd, inactive BMX) | 81 nM | [2] |
| Binding Affinity (Kd, active BMX) | 10200 nM | [2] |
| KINOMEscan Panel Size | 468 kinases/mutants | [1] |
| Selectivity Score (S score(1)) | 0.01 | [1] |
Comparison with Alternative BMX and BTK Inhibitors
To contextualize the performance of this compound, it is compared with another known BMX inhibitor, BMX-IN-1 , and several inhibitors of Bruton's tyrosine kinase (BTK). BTK is the closest relative to BMX, and many inhibitors show cross-reactivity.[3] The BTK inhibitors included in this comparison are Ibrutinib , Acalabrutinib , and Zanubrutinib .
Table 2: Comparative Kinome Scan Data of BMX and BTK Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Kd (Primary Target) | Selectivity Score / Off-Targets | KINOMEscan Panel Size | Reference |
| This compound | BMX | 11 nM (IC50) | S score(1) = 0.01 | 468 | [1] |
| BMX-IN-1 | BMX, BTK | 8.0 nM (IC50, BMX), 10.4 nM (IC50, BTK) | S(10) score = 0.018 | 442 | [4][5] |
| Ibrutinib | BTK, BMX, BLK | k_inact_/K_i_ (BMX) > k_inact_/K_i_ (BTK) | Broad off-target activity | Not specified | [6] |
| Acalabrutinib | BTK | 5.1 nM (IC50) | Highly selective, minimal off-target binding | 395 | [7] |
| Zanubrutinib | BTK | < 1 nM (IC50) | More selective than Ibrutinib | 403 | [8] |
Note: Direct comparison of selectivity scores can be challenging due to variations in the KINOMEscan panel size and the specific kinases included in different studies. However, the available data consistently points to the high selectivity of this compound.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (Eurofins DiscoverX) is a competition-based binding assay used to determine the binding of a test compound to a large panel of kinases.[1][9][10][11]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Protocol Outline:
-
Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, typically 1 µM for single-point screening) are incubated together to allow for binding to reach equilibrium. A DMSO control is run in parallel.
-
Separation: The solid support with the bound kinase-ligand complex is separated from the unbound components.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO. A lower %Ctrl value signifies stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
KINOMEscan Experimental Workflow
BMX Signaling Pathway
BMX is involved in various cellular processes, including cell proliferation, survival, and differentiation.[3] It acts as a downstream effector of several signaling pathways, including those initiated by growth factor receptors and Toll-like receptors.[3][12][13] Key downstream signaling cascades activated by BMX include the STAT, NF-κB, and MAPK pathways.[3][12][14]
Simplified BMX Signaling Pathway
Conclusion
The kinome scan analysis of this compound reveals it to be a highly selective inhibitor of BMX kinase. Its favorable selectivity profile, as indicated by its low S-score, distinguishes it from other kinase inhibitors, including some that also target BMX or the closely related BTK. This high selectivity minimizes the potential for off-target effects, making this compound a valuable tool for elucidating the specific roles of BMX in cellular signaling and a promising candidate for further therapeutic development. The provided experimental protocols and pathway diagrams offer a framework for researchers to understand and potentially replicate and expand upon these findings.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-Generation Bruton's Tyrosine Kinase Inhibitors: Simply the Best Treatments for Chronic Lymphocytic Leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. BMX BMX non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Bmx Tyrosine Kinase Has a Redundant Function Downstream of Angiopoietin and Vascular Endothelial Growth Factor Receptors in Arterial Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Cross-Validation of BMX Kinase Inhibition: A Comparative Guide to Chmfl-bmx-078 and siRNA-Mediated Knockdown
In the landscape of targeted therapeutics, bone marrow kinase on the X chromosome (BMX), a member of the Tec family of non-receptor tyrosine kinases, has emerged as a significant player in various cellular processes, including cell proliferation, differentiation, and inflammation.[1] Its dysregulation is implicated in the pathology of several diseases, notably cancer and inflammatory disorders. To rigorously validate the on-target effects of BMX inhibition, researchers employ cross-validation strategies, primarily comparing small molecule inhibitors with genetic knockdown approaches like RNA interference (RNAi).
This guide provides a comprehensive comparison of a highly potent and selective BMX inhibitor, Chmfl-bmx-078, and siRNA-mediated silencing of BMX. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two methodologies for validating BMX as a therapeutic target.
Performance Comparison: this compound vs. BMX siRNA
Data Summary of this compound and BMX siRNA Effects
| Parameter | This compound | BMX siRNA | Cell Line(s) |
| Target | BMX Kinase Activity | BMX mRNA | Not Applicable |
| Mechanism of Action | Irreversible covalent binding to Cys496 | RNA-induced silencing complex (RISC) mediated mRNA degradation | Not Applicable |
| Reported IC50/EC50 | 11 nM (in vitro kinase assay) | 1.1 µM (DU145), 1.3 µM (PC3) (Anticancer activity) | Various |
| Effect on Cell Viability | Synergistically reduces cell viability with vemurafenib in A375R melanoma cells | Statistically significant anticancer activity in DU145 and PC3 prostate cancer cells | A375R (Melanoma), DU145, PC3 (Prostate) |
| Downstream Signaling Impact | Suppresses the AKT signaling pathway | Reduction in BMX mRNA expression levels | A375R (Melanoma), DU145, PC3 (Prostate) |
Note: The presented data for this compound and BMX siRNA are derived from different studies and experimental systems. Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and cell types.
Signaling Pathways and Intervention Points
BMX is a critical node in multiple signaling cascades. Understanding its position in these pathways is key to interpreting the effects of its inhibition.
Caption: BMX signaling pathways and points of intervention for this compound and siRNA.
Experimental Workflow for Cross-Validation
A robust experimental design is crucial for the successful cross-validation of a drug's effects with a genetic knockdown approach. The following workflow outlines the key steps.
References
Synergistic Effects of Chmfl-bmx-078 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chmfl-bmx-078, a highly potent and selective irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), is emerging as a promising agent in combination cancer therapies. This guide provides a comparative overview of the synergistic effects of this compound with other anticancer drugs, supported by available experimental data. The focus is on its potential to overcome drug resistance and enhance therapeutic efficacy.
Overcoming Vemurafenib Resistance in Melanoma
A pivotal study has demonstrated the synergistic potential of this compound in combination with the BRAF inhibitor vemurafenib in treating vemurafenib-resistant melanoma.[1] The combined treatment has been shown to synergistically reduce cell viability and restore the sensitivity of resistant melanoma cells to vemurafenib.[1]
The primary mechanism underlying this synergy is the inhibition of the AKT signaling pathway.[1] In vemurafenib-resistant melanoma cells, the activation of BMX can drive resistance through the AKT pathway. This compound effectively blocks this escape route, thereby re-sensitizing the cancer cells to vemurafenib.[1] This synergistic interaction was further confirmed in a xenograft model of vemurafenib-resistant melanoma, where the combination of this compound and vemurafenib significantly enhanced antitumor efficacy without increasing toxicity.[1]
Quantitative Data Summary
While specific combination index (CI) values from the primary study are not publicly available, the synergistic effect is well-documented. The following table summarizes the conceptual findings based on the available literature.
| Cell Line | Drug Combination | Effect | Key Finding |
| A375R (Vemurafenib-Resistant Melanoma) | This compound + Vemurafenib | Synergistic reduction in cell viability | Overcomes vemurafenib resistance |
| A375R Xenograft Model | This compound + Vemurafenib | Enhanced tumor growth inhibition | In vivo efficacy without added toxicity |
Broader Synergistic Potential of BMX Inhibition
Research on other BMX inhibitors further supports the strategy of combining them with various anticancer agents for synergistic effects. These studies highlight a common theme of targeting survival pathways to enhance the efficacy of chemotherapy and other targeted drugs.
Combination with Chemotherapy in Colorectal Cancer
A study on a specific HDAC8 inhibitor with BMX-inhibitory activity demonstrated a significant synergistic effect when combined with the chemotherapeutic agent temozolomide (TMZ) in colorectal cancer (CRC) cells. This combination led to a marked increase in apoptosis compared to either drug alone.
Table 1: Apoptosis Induction in Colorectal Cancer Cells with BMX Inhibitor and TMZ
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| HT29 | BMX Inhibitor + TMZ | 23.78 | 10.36 |
| HCT116 | BMX Inhibitor + TMZ | 49.34 | 19.37 |
| RKO | BMX Inhibitor + TMZ | 59.18 | 16.48 |
Data adapted from a study on a BMX inhibitor in combination with TMZ.
The underlying mechanism in this synergy involves the upregulation of p53-mediated MGMT inhibition and downregulation of the Wnt/β-catenin signaling pathway, ultimately leading to apoptotic cell death.
Potentiation of AKT Inhibitors in Prostate Cancer
Another study utilizing a selective irreversible BMX inhibitor, BMX-IN-1, revealed a synergistic anti-proliferative effect when combined with the allosteric AKT inhibitor MK2206 in prostate cancer cells. This finding further solidifies the critical role of the BMX-AKT signaling axis in cancer cell survival and the potential for dual targeting of these pathways.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and other BMX inhibitors are rooted in the intricate network of cancer cell signaling pathways. Below are diagrams illustrating the key mechanisms and a typical experimental workflow for assessing drug synergy.
Caption: this compound and Vemurafenib Synergy Pathway.
Caption: Workflow for Assessing Drug Synergy.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the assessment of synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A375R vemurafenib-resistant melanoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the second drug (e.g., vemurafenib), and their combination at various ratios for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values for each drug. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for AKT Pathway
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as a synergistic partner in combination cancer therapy, particularly in overcoming resistance to targeted agents like vemurafenib. The inhibition of the BMX/AKT signaling pathway appears to be a key mechanism of action. Further research into combinations with other chemotherapeutics and targeted drugs is warranted to fully explore the therapeutic potential of this compound in a broader range of cancers. The experimental frameworks provided here offer a basis for the continued investigation and validation of these promising combination strategies.
References
Unveiling the Selectivity of Chmfl-bmx-078: A Comparative Analysis Against BTK Kinase
For Immediate Release
Hefei, China - A comprehensive analysis of Chmfl-bmx-078, a potent and irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), reveals its significant selectivity over Bruton's tyrosine kinase (BTK), a closely related member of the Tec family of kinases. This guide provides a detailed comparison of this compound with other known BMX and BTK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted therapies.
BMX and BTK are non-receptor tyrosine kinases that play crucial roles in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and survival. Their dysregulation has been implicated in numerous diseases, particularly in oncology and immunology. While both are members of the Tec kinase family, the development of selective inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This compound has emerged as a highly selective tool for dissecting the specific functions of BMX kinase.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a panel of alternative inhibitors against both BMX and BTK kinases. The data clearly illustrates the superior selectivity of this compound for BMX.
| Inhibitor | BMX IC50 (nM) | BTK IC50 (nM) | Selectivity (BTK/BMX) | Reference |
| This compound | 11 | 437 | ~40-fold | |
| BMX-IN-1 | 8 | 10.4 | ~1.3-fold | |
| CTN06 | 200 | 50 | 0.25-fold (BTK selective) | |
| JS24 | 7.5 | 11.1 | ~1.5-fold | |
| JS25 | 3.5 | 5.8 | ~1.7-fold | |
| Ibrutinib | 0.8 | 0.5 | 0.625-fold (BTK selective) | |
| Acalabrutinib | - | 5.1 | - | |
| Zanubrutinib | - | 0.3 | - |
Experimental Methodologies
The determination of inhibitor selectivity is reliant on robust and reproducible experimental protocols. The data presented in this guide were primarily generated using the following well-established assays:
KINOMEscan™ Selectivity Profiling
This competition binding assay is a powerful tool for assessing the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding and inhibition.
Detailed Protocol:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Competition: The DNA-tagged kinase, the test compound (e.g., this compound), and the immobilized ligand are incubated together to allow for competitive binding.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This luminescent assay is widely used to determine the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the remaining ATP is depleted, and the ADP produced is converted to ATP. This newly synthesized ATP is then used in a luciferase-based reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction: The kinase (BMX or BTK), the substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound) are incubated together in a reaction buffer.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to produce light from the newly formed ATP.
-
Luminescence Measurement: The luminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified signaling pathway of Tec family kinases, BMX and BTK.
Caption: General experimental workflow for determining kinase inhibitor IC50 and selectivity.
Conclusion
The data presented in this guide unequivocally demonstrate that this compound is a highly potent and selective inhibitor of BMX kinase, with a clear advantage in selectivity over BTK when compared to other multi-targeted inhibitors. This makes this compound an invaluable research tool for elucidating the specific biological roles of BMX in health and disease, and a promising scaffold for the development of novel therapeutics targeting BMX-driven pathologies. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chmfl-bmx-078
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Chmfl-bmx-078, a potent and selective irreversible BMX kinase inhibitor.
Chemical and Safety Data Overview
Before handling this compound, it is crucial to be aware of its chemical properties and associated hazards. This information, primarily derived from the Safety Data Sheet (SDS), informs risk assessment and dictates the necessary safety precautions and disposal procedures.
| Data Point | Value | Reference |
| CAS Number | 1808288-51-8 | [1][2] |
| Molecular Formula | C₃₃H₃₅N₇O₆ | [1][3] |
| Molecular Weight | 625.7 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: Slightly soluble | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Signal Word | Warning | [2] |
Disposal Protocol and Workflow
The proper disposal of this compound must be conducted in a manner that prevents its release into the environment and minimizes exposure to laboratory personnel. While specific institutional and local regulations must always be followed, the general procedure is outlined below.
Key Disposal Principles:
-
Avoid Environmental Release: Do not allow this compound to enter sewers or any surface or ground water systems.[2]
-
Waste Segregation: Dispose of this compound waste separately from general laboratory waste. It should be treated as hazardous chemical waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Ventilation: Ensure adequate ventilation when handling the compound to avoid inhalation of any dust or aerosols.[2]
The following workflow provides a logical guide for the disposal process, from the point of waste generation to its final removal from the laboratory.
Experimental Protocols Cited
The information provided in this guidance is based on established safety data sheets and does not stem from novel experimental protocols for disposal. The procedures outlined are standard laboratory practice for the handling and disposal of hazardous chemical waste. For detailed institutional protocols, please consult your organization's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
